![molecular formula C8H16ClNO2 B2932809 (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride CAS No. 2343963-81-3](/img/structure/B2932809.png)
(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride is a chemical substance with the CAS Number: 2413848-70-9 . It has a molecular weight of 195.65 . The IUPAC name for this compound is (7R,8S)-5-oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13NO3.ClH/c9-5-1-7(3-8-4-7)11-2-6(5)10;/h5-6,8-10H,1-4H2;1H/t5-,6+;/m0./s1 . This code provides a specific string of characters that describes the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal, and it does not require any special conditions .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
A diversity-oriented synthesis approach has been developed to access a variety of heterocyclic 5-azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. This method involves the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane. The resulting compounds serve as novel building blocks for further transformations into functionalized pyrrolidines, piperidines, and azepines, highlighting their relevance for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Application in Drug Discovery
The structural framework of 5-azaspirocycles, including variants like 5-azaspiro[3.5]nonane, is of considerable interest in the field of medicinal chemistry. These scaffolds are integral to the development of compounds with potential biological activities. For instance, derivatives of 7-azaspiro[3.5]nonane have been explored as GPR119 agonists, highlighting their significance in the design of novel therapeutic agents (Matsuda et al., 2018).
Safety and Hazards
The compound (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the fatty acid amide hydrolase (faah) enzyme . FAAH plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Based on its structural similarity to other faah inhibitors, it can be hypothesized that en300-7427194 may bind to faah, inhibiting its activity and leading to an increase in endocannabinoid levels .
Biochemical Pathways
The biochemical pathways affected by EN300-7427194 are likely related to the endocannabinoid system. By inhibiting FAAH, EN300-7427194 could potentially increase the levels of endocannabinoids, such as anandamide, which are involved in modulating several physiological processes including pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of EN300-7427194’s action would likely be an increase in endocannabinoid levels due to the inhibition of FAAH. This could potentially lead to enhanced endocannabinoid signaling, affecting various physiological processes such as pain sensation, mood, and memory .
Eigenschaften
IUPAC Name |
(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-4-8(2-1-3-8)9-5-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOMEKBXCCVRK-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C(CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H]([C@@H](CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


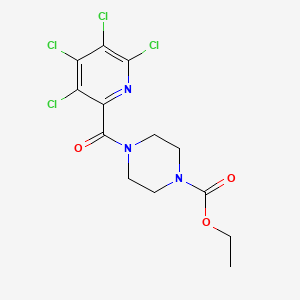
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2932730.png)
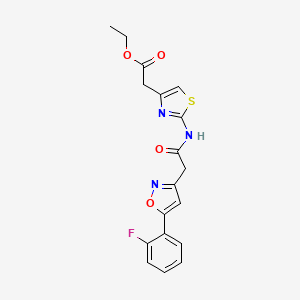
![2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932732.png)
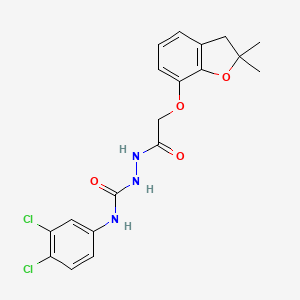
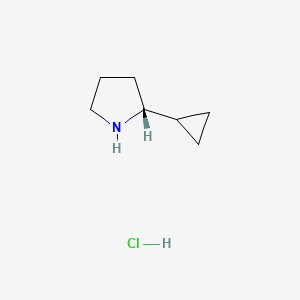
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2932735.png)
![(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2932739.png)
![N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2932740.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2932745.png)
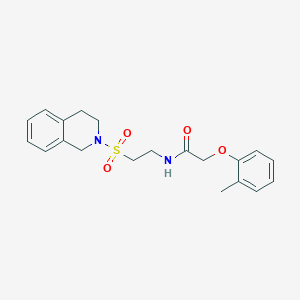
![Methyl {[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2932749.png)